An In-Depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine incorporating both a benzyl and a thiophene moiety. These structural motifs are prevalent in a wide array of pharmacologically active compounds, suggesting the potential of this molecule as a building block or a lead compound in drug discovery. The thiophene ring, a well-known bioisostere of the benzene ring, offers unique physicochemical properties that can influence a molecule's biological activity and metabolic profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of N-Benzyl-1-(thiophen-2-yl)methanamine, supported by detailed experimental protocols and logical frameworks for further investigation.
Molecular Structure and Physicochemical Properties
N-Benzyl-1-(thiophen-2-yl)methanamine possesses a molecular structure characterized by a thiophene ring linked via a methylene bridge to a secondary amine, which is further substituted with a benzyl group.
Chemical Structure:
Caption: General workflow for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine.
Detailed Experimental Protocol: Reductive Amination
This protocol outlines a standard procedure for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine.
Materials:
-
Thiophene-2-carboxaldehyde
-
Benzylamine
-
Sodium borohydride (NaBH4) or Palladium on carbon (Pd/C) and a hydrogen source
-
Methanol (or another suitable solvent)
-
Glacial acetic acid (catalyst, optional)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol.
-
Add benzylamine (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
-
Work-up and Purification:
-
If using NaBH4, quench the reaction by the slow addition of water. If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the methanol solution under reduced pressure.
-
Partition the residue between diethyl ether (or ethyl acetate) and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude N-Benzyl-1-(thiophen-2-yl)methanamine can be further purified by column chromatography on silica gel if necessary.
-
Characterization
The identity and purity of the synthesized N-Benzyl-1-(thiophen-2-yl)methanamine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thiophene and benzyl rings, as well as singlets or multiplets for the methylene protons adjacent to the nitrogen atom and the thiophene ring. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the thiophene and benzyl rings, and the aliphatic methylene carbons. [1]
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.
Potential Pharmacological Applications and Mechanistic Insights
While specific biological data for N-Benzyl-1-(thiophen-2-yl)methanamine is not extensively available in the public domain, the well-documented activities of its constituent moieties provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Potential
Both thiophene and benzylamine derivatives have been investigated for their anticancer properties. Thiophene-containing compounds have been developed as inhibitors of various enzymes implicated in cancer progression. [2][3]The benzylamine scaffold is also present in numerous compounds with demonstrated anti-neoplastic activity. [4][5] Hypothesized Mechanism of Action:
A plausible mechanism of action for N-Benzyl-1-(thiophen-2-yl)methanamine could involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases or deubiquitinating enzymes. The thiophene ring, acting as a bioisostere for a phenyl group, can facilitate binding to the active sites of these enzymes.
Caption: Hypothesized mechanism of anticancer activity.
Anti-inflammatory Activity
Thiophene derivatives are known to possess significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. Benzylamine derivatives have also been shown to exhibit anti-inflammatory effects. [6] Experimental Protocol for In Vitro Anti-inflammatory Assay (COX Inhibition):
This protocol provides a framework for assessing the potential of N-Benzyl-1-(thiophen-2-yl)methanamine to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N-Benzyl-1-(thiophen-2-yl)methanamine (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
DMSO (solvent for compounds)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Compound Preparation: Prepare a stock solution of N-Benzyl-1-(thiophen-2-yl)methanamine and control inhibitors in DMSO. Make serial dilutions to achieve the desired final concentrations in the assay.
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a suitable quenching solution.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2, the product of the COX reaction, in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity
The thiophene nucleus is a core component of many antimicrobial agents. [7]Benzylamine derivatives have also demonstrated antibacterial and antifungal activities. [8] Experimental Protocol for In Vitro Antimicrobial Assay (Broth Microdilution):
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of N-Benzyl-1-(thiophen-2-yl)methanamine against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
N-Benzyl-1-(thiophen-2-yl)methanamine (test compound)
-
Standard antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and control drugs in the broth directly in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Conclusion and Future Directions
N-Benzyl-1-(thiophen-2-yl)methanamine is a molecule of significant interest due to the established pharmacological importance of its constituent thiophene and benzylamine moieties. While direct biological data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and evaluation in key therapeutic areas. The provided experimental protocols offer a starting point for researchers to investigate its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on generating comprehensive in vitro and in vivo data to elucidate the specific biological targets and mechanisms of action of N-Benzyl-1-(thiophen-2-yl)methanamine, thereby paving the way for its potential development as a novel therapeutic agent.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
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PubMed. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]
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PubMed. (2018). N-Benzyl-N-methyl-dodecan-1-amine, a Novel Compound From Garlic, Exerts Anti-Cancer Effects on Human A549 Lung Cancer Cells Overexpressing Cancer Upregulated Gene (CUG)2. Retrieved from [Link]
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Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]
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